9-(2-Phosphonomethoxypropyl)adenine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(6-aminopurin-9-yl)propan-2-yloxymethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOIRFVFHAKUTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N5O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861388 | |
| Record name | ({[1-(6-Amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107021-12-5 | |
| Record name | Tenofovir (parent) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107021125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ({[1-(6-Amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Cellular Mechanisms of Action of 9 2 Phosphonomethoxypropyl Adenine
The Intracellular Activation Cascade: A Two-Step Phosphorylation Process
For PMPA to exert its antiviral effects, it must first be converted into its active form within the host cell. This transformation is a two-step phosphorylation process, adding two phosphate groups to the molecule, a task carried out by the cell's own enzymatic machinery.
The Initial Step: Monophosphorylation by Cellular Kinases
Upon entering the cell, PMPA undergoes its first phosphorylation, converting it to PMPA monophosphate (PMPAp). This crucial initial step is primarily catalyzed by adenylate kinase (AMP kinase), an enzyme central to cellular energy homeostasis. While detailed kinetic parameters for the direct phosphorylation of PMPA by AMP kinase are not extensively documented, the enzyme's known function is to transfer a phosphate group from ATP to AMP. It is understood that AMP kinase recognizes PMPA as a substrate, initiating its activation pathway.
The Final Activation: Diphosphorylation to PMPApp
Following its initial phosphorylation, PMPAp is further phosphorylated to its active, diphosphorylated form, 9-(2-phosphonomethoxypropyl)adenine diphosphate (B83284) (PMPApp). This second phosphorylation step is efficiently carried out by creatine kinase. This enzyme, typically involved in the regeneration of ATP, particularly in tissues with high energy demands, plays a critical role in the final activation of PMPA. The resulting PMPApp is the molecule that directly interacts with and inhibits viral enzymes.
Enzymatic Specificity: A Tale of Two Kinases
The phosphorylation of PMPA is a specific process, relying on particular cellular kinases. Research has identified AMP kinase (specifically adenylate kinase 2) as the likely dominant enzyme for the initial monophosphorylation step. Subsequently, other kinases, with creatine kinase being a prominent and efficient contributor, catalyze the second phosphorylation to form the active PMPApp. The involvement of these specific kinases highlights the intricate interplay between the antiviral agent and the host cell's metabolic pathways.
Targeting the Viral Engine: Interference with Enzyme Function
The active metabolite, PMPApp, is a potent and selective inhibitor of viral enzymes that are essential for the replication of the virus's genetic material. Its mechanism of action primarily involves interfering with viral reverse transcriptase and DNA polymerases.
A Competitive Foe: Inhibition of Viral Reverse Transcriptase
PMPApp is a well-established competitive inhibitor of HIV reverse transcriptase (RT). nih.gov It mimics the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), and competes for the active site of the enzyme. By binding to the RT, PMPApp effectively halts the process of reverse transcription, where the viral RNA is converted into DNA. This prevents the integration of the viral genome into the host cell's DNA, a critical step in the viral life cycle. The inhibitory concentration (IC50) of PMPApp against wild-type HIV-1 IIIB reverse transcriptase is approximately 0.1 µM. nih.gov Notably, certain drug-resistant strains, such as the K65R mutant, show reduced susceptibility, with an IC50 of around 1 µM, indicating a tenfold decrease in effectiveness. nih.gov
A Broader Impact: Effects on Viral DNA Polymerases
The inhibitory action of PMPApp extends to the DNA polymerases of other viruses, although with varying degrees of potency. For instance, the diphosphate of a related compound, (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl) adenine (B156593) (HPMPA), shows inhibitory activity against the DNA polymerase of Herpes Simplex Virus-1 (HSV-1) with an inhibition constant (Ki) of 1.4 µM. nih.gov In contrast, PMPApp is a weak inhibitor of human DNA polymerases α, δ, and ε, which contributes to its selective antiviral activity and lower toxicity to host cells. nih.gov The Ki values for PMPApp against rat DNA polymerases α, δ, and ε* are significantly higher than those for viral enzymes, indicating a much lower affinity for the host cell's replication machinery. nih.gov Research on related compounds suggests that the diphosphate of PMPA would also exhibit inhibitory activity against the DNA polymerase of human cytomegalovirus (HCMV). For example, the triphosphate of a guanine analog has a Ki of 22 nM against HCMV DNA polymerase. nih.gov
Inhibition of Viral and Cellular Polymerases by PMPApp and Related Compounds
| Enzyme | Inhibitor | Inhibition Constant (Ki) / IC50 |
|---|---|---|
| HIV-1 Reverse Transcriptase (Wild-Type IIIB) | PMPApp | ~0.1 µM (IC50) nih.gov |
| HIV-1 Reverse Transcriptase (K65R Mutant) | PMPApp | ~1 µM (IC50) nih.gov |
| Herpes Simplex Virus-1 (HSV-1) DNA Polymerase | (S)-HPMPApp | 1.4 µM (Ki) nih.gov |
| Human Cytomegalovirus (HCMV) DNA Polymerase | Ganciclovir Triphosphate | 22 nM (Ki) nih.gov |
| Rat DNA Polymerase α | PMPApp | 10.2 (Ki/Km ratio) nih.gov |
| Rat DNA Polymerase δ | PMPApp | 10.2 (Ki/Km ratio) nih.gov |
| Rat DNA Polymerase ε* | PMPApp | 15.2 (Ki/Km ratio) nih.gov |
Note: Ki/Km ratio represents the ratio of the inhibition constant to the Michaelis constant for the natural substrate, providing a measure of inhibitory potency.
Compound Names
| Abbreviation | Full Compound Name |
|---|---|
| PMPA | This compound |
| PMPAp | This compound monophosphate |
| PMPApp | This compound diphosphate |
| (S)-HPMPA | (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl) adenine |
| (S)-HPMPApp | (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl) adenine diphosphate |
| dATP | deoxyadenosine triphosphate |
| HIV | Human Immunodeficiency Virus |
| RT | Reverse Transcriptase |
| HSV-1 | Herpes Simplex Virus-1 |
Mechanism of DNA Chain Termination
This compound, an acyclic nucleotide analog of adenosine (B11128) monophosphate, exerts its antiviral effect through its active metabolite, adefovir (B194249) diphosphate. drugbank.compediatriconcall.com Following administration, the prodrug form, adefovir dipivoxil, is hydrolyzed to adefovir, which then undergoes intracellular phosphorylation by cellular kinases to form adefovir diphosphate. ontosight.aipatsnap.comnih.gov This active metabolite is crucial for inhibiting viral replication. patsnap.com
The primary mechanism of action is the inhibition of the viral DNA polymerase, an enzyme essential for the replication of viral DNA. ontosight.aipatsnap.com Adefovir diphosphate functions as a competitive inhibitor, vying with the natural substrate, deoxyadenosine triphosphate (dATP), for the active site of the viral polymerase. drugbank.compediatriconcall.comnih.govnih.gov
Once the viral DNA polymerase incorporates adefovir diphosphate into the nascent viral DNA strand, it triggers the termination of DNA chain elongation. pediatriconcall.compatsnap.com The structural reason for this termination is that adefovir lacks the conventional 3'-hydroxyl group found on natural deoxynucleotides. ontosight.ai This hydroxyl group is indispensable for forming the phosphodiester bond required to attach the next nucleotide in the growing DNA chain. sigmaaldrich.com Its absence means no further nucleotides can be added, effectively halting DNA synthesis and, consequently, viral replication. ontosight.aipatsnap.com
Research has quantified the inhibitory activity of adefovir diphosphate. It demonstrates a potent inhibition of Hepatitis B Virus (HBV) DNA polymerase with a low inhibition constant (Ki). drugbank.com In contrast, it is a significantly weaker inhibitor of human DNA polymerases α and γ, highlighting its selectivity for the viral enzyme. drugbank.comnih.gov
| Enzyme | Inhibition Constant (Ki) |
|---|---|
| HBV DNA Polymerase | 0.1 µM drugbank.comnih.gov |
| Human DNA Polymerase α | 1.18 µM drugbank.comnih.gov |
| Human DNA Polymerase γ | 0.97 µM drugbank.comnih.gov |
Intracellular Pharmacodynamics and Metabolite Persistence
The effectiveness of this compound is profoundly influenced by its intracellular pharmacodynamics, particularly the efficient conversion to its active form and the prolonged persistence of this metabolite within target cells. nih.gov Inside the cell, adefovir is phosphorylated twice by cellular enzymes to yield adefovir diphosphate, the active antiviral agent. ontosight.ainih.govnih.gov Studies in hepatic cell lines and primary human hepatocytes have shown that adefovir is effectively phosphorylated, with adefovir diphosphate being a major intracellular metabolite. nih.gov
A key factor contributing to the compound's antiviral efficacy is the long intracellular half-life of its active diphosphate metabolite. nih.gov Egress studies have demonstrated that adefovir diphosphate persists in hepatic cells for an extended period after the parent drug is removed from the extracellular environment. This persistence ensures a sustained inhibition of viral DNA synthesis. nih.govresearchgate.net The long half-life, combined with effective phosphorylation, forms the metabolic basis for the compound's activity against chronic hepatitis B. nih.gov
The intracellular half-life of adefovir diphosphate varies between different cell types. For instance, studies have reported different persistence times in Hep G2 and Huh-7 liver cancer cell lines compared to primary human hepatocytes. nih.gov
| Cell Type | Reported Half-life (hours) |
|---|---|
| Hep G2 Cells | 33 ± 3 nih.gov |
| Huh-7 Cells | 10 ± 1 nih.gov |
| Primary Human Hepatocytes (Donor 1) | 48 ± 3 nih.gov |
| Primary Human Hepatocytes (Donor 2) | 33 ± 2 nih.gov |
| Primary Human Hepatocytes (General) | 75 ± 1 researchgate.net |
This sustained intracellular presence of the active metabolite allows for continued pressure on viral replication even as extracellular concentrations of the parent drug decline. nih.govnih.gov
Antiviral Efficacy and Spectrum of 9 2 Phosphonomethoxypropyl Adenine in Preclinical Models
Anti-Retroviral Activity
PMPA has shown potent activity against retroviruses, a key area of investigation in preclinical models. nih.gov
Against Human Immunodeficiency Virus (HIV)
PMPA is a nucleotide analogue with potent antiretroviral activity against Human Immunodeficiency Virus (HIV). nih.gov In vitro studies have established its efficacy in inhibiting HIV replication. nih.gov Clinical data from a phase I/II study in humans demonstrated a significant, dose-dependent decrease in plasma HIV RNA levels. nih.gov A single infusion at a dose of 3 mg/kg resulted in a median decline of 0.4 log10 in plasma HIV RNA, an effect that persisted for up to seven days. nih.gov Following this, seven consecutive daily administrations at the same dosage led to a median reduction of 1.1 log10 from baseline, which is a decline of over 90%. nih.gov This level of antiviral effect is comparable to that seen with other potent antiretroviral therapies, such as HIV-1 protease inhibitors. nih.gov
Studies have also explored PMPA's activity against drug-resistant HIV strains. Among a wide panel of such variants, only the K65R mutant showed resistance to PMPA. nih.gov Even so, the prodrug form, bis(poc)PMPA, could still inhibit the K65R virus at submicromolar concentrations. nih.gov In combinations, PMPA exhibits strong synergistic anti-HIV activity with zidovudine (B1683550) (AZT) and minor synergistic effects with didanosine (ddI) and nelfinavir. nih.gov No antagonistic interactions were observed with a range of other antiretroviral agents. nih.gov
Against Simian Immunodeficiency Virus (SIV)
Preclinical studies in macaques infected with Simian Immunodeficiency Virus (SIV), a close relative of HIV, have been crucial in demonstrating the potent anti-retroviral activity of PMPA. nih.govnih.gov In adult macaques chronically infected with SIV, daily subcutaneous injections of PMPA resulted in a significant decline in plasma SIV RNA levels by 2 to 3 log10 from baseline. nih.gov Notably, this antiviral effect was sustained for over a year with continued dosing. nih.gov Research has also shown that PMPA did not select for high-level viral resistance in these long-term studies with SIV-infected macaques. nih.gov Furthermore, PMPA demonstrated prophylactic potential; when administered as late as 24 hours after intravenous SIV inoculation, it successfully prevented infection in macaques. nih.gov
Anti-Hepadnavirus Activity (e.g., Hepatitis B Virus)
PMPA, in its prodrug form Tenofovir (B777) disoproxil fumarate (B1241708) (TDF), is a potent inhibitor of Hepatitis B Virus (HBV) replication. nih.govnih.gov Although HBV is a DNA virus and not a retrovirus, it utilizes a reverse transcription step in its replication cycle, making it susceptible to nucleotide reverse transcriptase inhibitors like Tenofovir. nih.gov The active diphosphorylated form of Tenofovir competes with the natural substrate, deoxyadenosine (B7792050) triphosphate, for incorporation into the viral DNA by the HBV polymerase. nih.gov Once incorporated, it acts as a chain terminator, halting DNA synthesis. nih.gov Tenofovir shows a higher affinity for the viral DNA polymerase compared to human cellular DNA polymerases, contributing to its selective antiviral effect. nih.gov
In preclinical evaluations and clinical trials, Tenofovir has demonstrated superiority over other antivirals like adefovir (B194249) in treating chronic HBV. nih.gov It is effective in both treatment-naïve and treatment-experienced patients, including those with resistance to other therapies like lamivudine (B182088). nih.govnih.gov Studies have shown that Tenofovir is highly effective in reducing HBV DNA to undetectable levels and improving liver histology. youtube.com
| Study Focus | Key Finding | Reference |
|---|---|---|
| Mechanism of Action | Diphosphorylated TDF competes with natural substrates and terminates HBV DNA chain elongation. | nih.gov |
| Comparative Efficacy | Superior to adefovir in randomized controlled trials for chronic HBV. | nih.gov |
| Resistant Strains | Effective in patients with lamivudine-resistant HBV mutants. | nih.govnih.gov |
| Clinical Outcomes (HBeAg-positive) | Most effective oral agent for inducing undetectable HBV DNA levels in the first year of treatment. | youtube.com |
| Clinical Outcomes (HBeAg-negative) | Most effective agent for inducing undetectable HBV DNA levels and improving liver histology. | youtube.com |
Activity Against Other DNA Viruses (Comparisons with Related Analogues)
The antiviral spectrum of PMPA and its analogues extends to other families of DNA viruses, including herpesviruses and orthopoxviruses.
Herpesviruses (e.g., Human Cytomegalovirus, Murine Cytomegalovirus)
Human Cytomegalovirus (HCMV), a member of the Herpesviridae family, can cause severe disease in immunocompromised individuals. nih.govmedscape.com While PMPA itself is not the primary agent for herpesviruses, related acyclic nucleoside phosphonates have shown activity. For instance, cidofovir (HPMPC), another acyclic nucleotide analogue, is a known anti-herpesvirus agent. nih.gov Studies on methylenecyclopropane analogues, which are structurally related, have shown potent efficacy against HCMV and murine cytomegalovirus (MCMV) in vitro, with some compounds exhibiting activity comparable to or better than ganciclovir, a standard anti-HCMV treatment. nih.gov Furthermore, amphipathic DNA polymers have demonstrated potent in vitro activity against a broad spectrum of herpesviruses, including HCMV and MCMV, by inhibiting viral entry at an early stage of infection. nih.gov
Orthopoxviruses (e.g., Vaccinia Virus, Cowpox Virus)
Concerns about orthopoxviruses, including vaccinia virus (VACV) and cowpox virus (CPXV), have spurred research into effective antivirals. nih.gov In this context, acyclic nucleotide analogues have been identified as having significant potential. nih.gov Specifically, cidofovir (HPMPC) and its cyclic prodrug have shown protective effects against lethal cowpox virus infections in animal models. nih.gov Recent studies have also investigated the antiviral activities of trifluridine and adefovir dipivoxil, a prodrug of a related acyclic nucleoside phosphonate (B1237965), against VACV, CPXV, and mpox virus (MPXV). nih.gov Both compounds were found to potently inhibit the replication of these orthopoxviruses in primary human fibroblasts. nih.gov The mechanism of action for these compounds is believed to be the targeting of the viral DNA replication stage. nih.gov Another analogue, (S)-HPMPA, has demonstrated more potent inhibition of orthopoxviruses compared to other compounds in recent in vitro studies. biorxiv.orgbiorxiv.org
| Virus Family | Virus Example(s) | Active Compound(s) | Key Finding | Reference |
|---|---|---|---|---|
| Herpesviruses | Human Cytomegalovirus (HCMV) | Methylenecyclopropane analogues | Efficacy comparable to or better than ganciclovir in vitro. | nih.gov |
| Murine Cytomegalovirus (MCMV) | Amphipathic DNA polymers | Inhibited 78% of plaque formation by acting at early infection stages. | nih.gov | |
| Orthopoxviruses | Cowpox Virus (CPXV) | Cidofovir (HPMPC) & its cyclic prodrug | Protective against lethal respiratory infections in mice. | nih.gov |
| Vaccinia (VACV), Cowpox (CPXV), Mpox (MPXV) | Adefovir dipivoxil | Potently inhibited replication in primary human fibroblasts. | nih.gov | |
| Vaccinia (VACV), Mpox (MPXV) | (S)-HPMPA | Demonstrated potent inhibition in vitro. | biorxiv.orgbiorxiv.org |
Pharmacokinetic and Metabolic Research of 9 2 Phosphonomethoxypropyl Adenine
Cellular Uptake Mechanisms
As a hydrophilic molecule, 9-(2-Phosphonomethoxypropyl)adenine cannot easily pass through the lipid-rich membranes of cells. Its entry is therefore dependent on specific transport systems and is influenced by the cellular environment.
Protein-Mediated Transport Systems
The cellular uptake of PMPA is facilitated by protein-mediated transport systems. For a similar acyclic nucleotide analog, 9-(2-phosphonomethoxyethyl)adenine (PMEA), transport across the plasma membrane has been shown to be a saturable process, indicating the involvement of specific protein carriers. nih.gov This transport can even work against a concentration gradient. nih.gov Research has identified a 50-kDa protein that may be responsible for mediating the cellular transport of PMEA. nih.gov While direct protein transporters for PMPA are a subject of ongoing investigation, the involvement of such systems is crucial for achieving therapeutic intracellular concentrations.
Role of Cellular Density and Temperature on Uptake
The efficiency of cellular uptake is sensitive to physical conditions. Studies on related compounds have demonstrated a significant dependency on both temperature and cellular density. nih.gov Generally, lower temperatures decrease the rate of uptake, a characteristic of energy-dependent transport processes. nih.govnih.gov For various mammalian cell lines, a decrease of 1°C can lead to a roughly 10% decrease in the specific oxygen consumption rate, which is an indicator of metabolic activity that can influence active transport. nih.gov The relationship between temperature and the rate of such processes can often be described by the Arrhenius model. nih.gov Cellular density also plays a role; in studies with PMEA, uptake was shown to be strongly influenced by the density of the cell culture. nih.gov
Prodrug Strategies for Enhanced Systemic Exposure and Intracellular Delivery
To overcome the poor oral bioavailability of PMPA, researchers have developed prodrugs. These are modified versions of the parent drug designed to improve absorption into the bloodstream and subsequent delivery into cells.
Synthesis and Evaluation of Prodrugs (e.g., Bis(isopropyloxymethylcarbonyl)PMPA, Tenofovir (B777) Disoproxil Fumarate)
A variety of prodrugs of PMPA have been synthesized and evaluated to improve its oral bioavailability. nih.govepa.gov Tenofovir disoproxil fumarate (B1241708) (TDF) is a widely used prodrug of tenofovir (the common name for PMPA). patsnap.comnih.gov Another notable example is bis(isopropyloxymethylcarbonyl)PMPA, also known as bis(POC)PMPA. nih.govasm.org The synthesis of these prodrugs typically involves masking the phosphonate (B1237965) group with lipophilic moieties, thereby enhancing their ability to cross cellular membranes. nih.govacs.org
The evaluation of these prodrugs in preclinical studies has demonstrated their superiority over the parent compound in terms of oral absorption. For instance, in dog studies, bis-POM PMPA, another prodrug, showed the highest oral bioavailability of PMPA at 37.8%. nih.gov Bis(POC)PMPA was ultimately selected as a clinical candidate due to its favorable oral bioavailability (30.1%) and stability. nih.govepa.gov In comparison, the oral bioavailability of PMPA itself in dogs is only about 17.1%. asm.org The improved efficacy of prodrugs like bis(POC)PMPA is attributed to their rapid intracellular uptake, leading to a significantly higher accumulation of the active metabolite. asm.org
Oral Bioavailability of PMPA from Various Prodrugs in Dogs
| Prodrug | Oral Bioavailability of PMPA (%) |
| bis-[(pivaloyloxy)methyl] PMPA (bis-POM PMPA) 2 | 37.8 +/- 5.1 nih.gov |
| bis-(isopropyloxycarbonyloxymethyl) PMPA (bis-POC PMPA) 4 | 30.1 nih.gov |
| PMPA (parent drug) | 17.1 +/- 1.88 asm.org |
This table presents data from preclinical studies in dogs and is for informational purposes only.
Mechanisms of Prodrug Hydrolysis by Esterases
Once absorbed, the prodrugs must be converted back to the active PMPA. This process, known as hydrolysis, is carried out by enzymes called esterases found in the gut, plasma, and within cells. nih.govasm.org TDF, for example, is hydrolyzed to tenofovir, which is then phosphorylated to its active form, tenofovir diphosphate (B83284). patsnap.compatsnap.com The hydrolysis of TDF is primarily catalyzed by carboxylesterases. asm.orgnih.gov This enzymatic conversion is a critical step, as it releases the active drug at its site of action. researchgate.net
Differential Distribution and Accumulation of Metabolites
Following administration and hydrolysis of the prodrug, PMPA undergoes phosphorylation in the cell to its active form, PMPA diphosphate (PMPApp). nih.govnih.gov This active metabolite is what ultimately exerts the antiviral effect. nih.gov The distribution and accumulation of PMPA and its metabolites can vary significantly between different types of cells and tissues.
The intracellular persistence of PMPApp is noteworthy. In resting peripheral blood lymphocytes, the half-life of PMPApp can be as long as 33 to 50 hours, whereas in activated lymphocytes, it is between 12 to 15 hours. asm.org This long intracellular half-life, particularly in resting cells, is a key pharmacological feature, suggesting that effective concentrations of the active metabolite can be maintained with less frequent dosing of the parent drug. asm.org The conversion of PMPA to its phosphorylated metabolites is dose-dependent. nih.gov
Intracellular Half-life of PMPA diphosphate (PMPApp)
| Cell Type | Intracellular Half-life (hours) |
| Activated Lymphocytes | 12 - 15 asm.org |
| Resting Lymphocytes | 33 - 50 asm.org |
This table illustrates the persistence of the active metabolite in different cell states.
Renal Elimination Pathways
The journey of this compound through the renal elimination pathway is a two-step process facilitated by specific transporters. The first step involves the uptake of the drug from the bloodstream across the basolateral membrane of the renal proximal tubule cells. Subsequently, the drug is actively effluxed from these cells across the apical membrane into the tubular lumen to be excreted in the urine. frontiersin.org Studies have indicated that the renal clearance of PMPA significantly surpasses the rate of glomerular filtration, underscoring the crucial role of active tubular secretion in its elimination. nih.gov
The uptake of this compound from the blood into the renal proximal tubule cells is primarily mediated by human organic anion transporters (hOATs). nih.gov At physiological pH, tenofovir carries a negative charge, giving it an affinity for these anion-specific influx transporters. nih.gov
In contrast, studies utilizing cells transiently expressing human organic cation transporter 2 (hOCT2) have demonstrated that this transporter does not contribute to the uptake of tenofovir. nih.gov
| Transporter | Gene | Location in Proximal Tubule | Role in Tenofovir Transport | Supporting Evidence |
| hOAT1 | SLC22A6 | Basolateral Membrane | Major transporter for uptake from blood | High-affinity transport demonstrated in vitro. nih.govnih.gov |
| hOAT3 | SLC22A8 | Basolateral Membrane | Minor transporter for uptake from blood | Lower-affinity transport compared to hOAT1, but higher expression in the kidney. nih.govnih.gov |
| hOCT2 | SLC22A2 | Basolateral Membrane | Not involved | No increased uptake observed in hOCT2-expressing cells. nih.gov |
Following its uptake into the proximal tubule cells, this compound is actively transported into the tubular lumen for excretion. This efflux is a critical step in preventing the intracellular accumulation of the drug, which can lead to cellular toxicity. nih.gov The primary transporter responsible for this luminal efflux is the multidrug resistance-associated protein 4 (MRP4), also known as ABCC4. nih.govnih.gov
MRP4 is an ATP-binding cassette (ABC) transporter located on the apical membrane of renal proximal tubule cells. nih.gov In vitro studies using membrane vesicles and cell lines overexpressing MRP4 have confirmed that tenofovir is a substrate of this efflux pump. nih.govnih.gov The transport of tenofovir by MRP4 is an ATP-dependent process. nih.govnih.gov In cells overexpressing MRP4, the accumulation of tenofovir was found to be five times lower, and these cells exhibited a 2.0- to 2.5-fold decreased susceptibility to tenofovir-induced cytotoxicity. nih.gov
Further solidifying the role of MRP4, studies in Mrp4 knockout mice have shown a significantly greater accumulation of tenofovir in the kidneys compared to wild-type mice. nih.gov The renal luminal efflux clearance in these knockout mice was estimated to be reduced to 46% of the control, highlighting the importance of MRP4 in the final step of tenofovir's urinary excretion. nih.gov
While other transporters like multidrug resistance protein 2 (MRP2) are also present on the apical membrane, research indicates that the transport of tenofovir by MRP2 is not significant. nih.govnih.gov
| Transporter | Gene | Location in Proximal Tubule | Role in Tenofovir Transport | Key Research Finding |
| MRP4 | ABCC4 | Apical Membrane | Efflux into urine | ATP-dependent transport confirmed; its absence leads to significant kidney accumulation of tenofovir. nih.govnih.gov |
| MRP2 | ABCC2 | Apical Membrane | Not significantly involved | Studies show insignificant levels of tenofovir transport. nih.govnih.gov |
Viral Resistance Mechanisms to 9 2 Phosphonomethoxypropyl Adenine
Mutations in Viral Reverse Transcriptase and DNA Polymerase
The primary mechanism of resistance to Tenofovir (B777) involves the selection of mutations in the viral reverse transcriptase (RT) for HIV and DNA polymerase for HBV. These genetic alterations interfere with the incorporation of the active form of the drug, Tenofovir diphosphate (B83284), into the growing viral DNA chain.
The K65R mutation, a substitution of lysine (B10760008) (K) with arginine (R) at codon 65 of the reverse transcriptase enzyme, is a signature mutation associated with resistance to Tenofovir. nih.govnih.gov This mutation is selected for in patients undergoing treatment with Tenofovir and confers a reduced susceptibility to the drug. nih.govdrugbank.com Studies have shown that HIV-1 isolates with the K65R mutation exhibit a 2- to 4-fold decrease in susceptibility to Tenofovir. drugbank.comnih.gov The presence of K65R has been observed to increase over time with the clinical use of Tenofovir, though its prevalence can be influenced by co-administered drugs. oup.com
Interestingly, the K65R mutation can also lead to hypersensitivity to other antiviral agents. For instance, it has been reported to enhance the susceptibility of HIV to zidovudine (B1683550) (AZT). nih.govnih.gov
While K65R is the primary mutation, other mutations in the reverse transcriptase have been identified that contribute to Tenofovir resistance, often in combination. These include thymidine (B127349) analogue mutations (TAMs) such as M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E. nih.govnatap.org The accumulation of multiple TAMs can lead to significant cross-resistance to various nucleoside reverse transcriptase inhibitors (NRTIs), including Tenofovir. nih.govnatap.org For example, a virus with three or more TAMs, particularly including M41L and L210W, shows reduced susceptibility to Tenofovir. nih.govoup.com
Specifically, the M41L mutation, when present as a single mutation, has been a subject of investigation. However, studies have indicated that a single M41L mutation at baseline does not significantly influence the development of resistance to Tenofovir-containing regimens. nih.gov In a study of primary clinical isolates, a combination of three mutations (M41L, T69N, and R73K) in the reverse transcriptase was associated with reduced susceptibility to PMPA. nih.gov The K70E mutation has also been linked to modest reductions in Tenofovir susceptibility. natap.org
| Mutation | Associated Virus | Impact on Tenofovir Susceptibility | Reference |
|---|---|---|---|
| K65R | HIV-1, SIV | Primary resistance mutation, 2-4 fold decrease in susceptibility. | drugbank.comnih.gov |
| M41L, L210W, T215Y (as part of ≥3 TAMs) | HIV-1 | Contributes to reduced susceptibility. | nih.govoup.com |
| M41L, T69N, R73K | HIV-1 | Associated with reduced susceptibility in a clinical isolate. | nih.gov |
| K70E | HIV-1 | Modestly reduces susceptibility. | natap.org |
The reduced susceptibility to Tenofovir conferred by these mutations stems from two primary biochemical mechanisms: discrimination and excision.
Discrimination: Mutations like K65R alter the active site of the reverse transcriptase, leading to a decreased affinity for Tenofovir diphosphate. This allows the enzyme to preferentially bind the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), over the drug, thus hindering the drug's incorporation into the viral DNA. nih.gov
Excision: TAMs enhance the enzyme's ability to remove the incorporated chain-terminating drug from the end of the viral DNA. This process, known as pyrophosphorolysis, effectively "unblocks" the DNA chain, allowing replication to continue. nih.govnih.gov While Tenofovir's phosphonate (B1237965) group makes it less susceptible to excision compared to some other NRTIs, the presence of multiple TAMs can still contribute to resistance through this mechanism. nih.gov
Cross-Resistance Profiles with Other Antiviral Agents
The development of resistance to one antiviral agent can often impact the efficacy of other drugs, a phenomenon known as cross-resistance.
The K65R mutation, while being the signature resistance mutation for Tenofovir, also confers cross-resistance to other NRTIs such as abacavir, didanosine, and stavudine. nih.gov However, viruses with the K65R mutation generally remain susceptible to zidovudine (AZT). nih.gov
The presence of multiple TAMs is a major driver of broad cross-resistance among NRTIs. nih.gov Viruses with a significant number of TAMs can exhibit reduced susceptibility to most drugs in this class, including Tenofovir. nih.gov Conversely, some mutations that confer resistance to other NRTIs can increase susceptibility to Tenofovir. A notable example is the M184V mutation, which confers resistance to lamivudine (B182088) and emtricitabine (B123318) but can increase the susceptibility of the virus to Tenofovir. nih.govmdpi.com
In the context of Hepatitis B Virus (HBV) infection, a key concern is the emergence of resistance to lamivudine, often associated with the YMDD (tyrosine-methionine-aspartate-aspartate) motif mutations in the viral polymerase. oup.com Tenofovir has demonstrated potent antiviral activity against both wild-type and lamivudine-resistant HBV strains. oup.comnih.gov
Clinical studies have shown that the reduction in HBV DNA levels during Tenofovir treatment is similar in patients with wild-type HBV and those with lamivudine-resistant strains. oup.com This makes Tenofovir an effective option for patients who have experienced treatment failure with lamivudine. nih.govnih.gov While the rtA194T mutation in HBV polymerase, sometimes found with lamivudine resistance mutations, has been investigated for potential Tenofovir resistance, studies suggest it remains sensitive to Tenofovir therapy. dovepress.com
| Antiviral Agent | Cross-Resistance Profile with Tenofovir | Reference |
|---|---|---|
| Abacavir, Didanosine, Stavudine | K65R mutation confers cross-resistance. | nih.gov |
| Zidovudine (AZT) | K65R mutation can increase susceptibility. | nih.govnih.gov |
| Lamivudine, Emtricitabine | M184V mutation (resistance to these) can increase susceptibility to Tenofovir. | nih.govmdpi.com |
| Lamivudine-resistant HBV | Tenofovir demonstrates potent efficacy. | oup.comnih.gov |
Immunomodulatory Effects of 9 2 Phosphonomethoxypropyl Adenine
Modulation of Cytokine Production
Activation of Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α)
Research indicates that 9-(2-Phosphonomethoxypropyl)adenine can stimulate the production of certain pro-inflammatory cytokines. In vitro studies using mouse macrophages have demonstrated that Tenofovir (B777) stimulates the secretion of Interleukin-1β (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov The production of these cytokines was observed to be dose-dependent, with peak concentrations occurring within 5 to 24 hours of exposure. nih.gov
Interestingly, the effect of Tenofovir on TNF-α production may have further implications. TNF-α is known to enhance the maturation of dendritic cells and promote the proliferation of antigen-responding CD4+ and CD8+ lymphocytes. nih.gov One proposed mechanism for Tenofovir's ability to increase TNF-α is through the antagonism of cyclic adenosine (B11128) monophosphate (cAMP), a molecule that typically suppresses TNF-α synthesis. nih.gov However, other studies have shown that Tenofovir disoproxil fumarate (B1241708) (TDF), a prodrug of Tenofovir, can reduce IL-1β and TNF-α mRNA levels in the brains of mice expressing the HIV-1 gp120 protein. researchgate.net This suggests that the effect of Tenofovir on pro-inflammatory cytokines may be context-dependent, varying based on the specific cell type and physiological environment.
Stimulation of Immunoregulatory Cytokines (e.g., IL-10)
In addition to its effects on pro-inflammatory cytokines, Tenofovir also influences the production of immunoregulatory cytokines, most notably Interleukin-10 (IL-10). IL-10 is a potent anti-inflammatory cytokine that plays a crucial role in preventing excessive immune responses. natap.orgnatap.org
Studies have shown that Tenofovir can stimulate the secretion of IL-10 in mouse macrophages. nih.govnih.gov However, other research presents a more complex picture. In human peripheral blood mononuclear cells (PBMCs), Tenofovir has been found to strongly decrease the induction of IL-10 when these cells are challenged with Toll-like receptor (TLR) ligands, the inflammatory cytokine TNF-α, or live bacteria. natap.orgnatap.orgnih.gov This reduction in IL-10 was observed at both the protein and mRNA levels. natap.org Concurrently, Tenofovir was found to enhance the secretion of IL-12, a key cytokine in cell-mediated immunity. natap.orgnatap.orgnih.gov This shift in the IL-10/IL-12 balance suggests that Tenofovir may help to counteract the immunosuppressive environment often seen in chronic viral infections like HIV, where IL-10 levels are typically elevated and IL-12 levels are reduced. natap.orgnih.gov
Chemokine Activation (e.g., RANTES, Macrophage Inflammatory Protein 1 Alpha)
Tenofovir has been found to activate the production of specific chemokines, which are small cytokines that play a vital role in directing the migration of immune cells. Notably, it stimulates the secretion of RANTES (Regulated on Activation, Normal T cell Expressed and Secreted) and Macrophage Inflammatory Protein 1-alpha (MIP-1α). nih.govnih.gov This activation has been observed in both mouse macrophages and lymphocytes, as well as in the human cell line U937. nih.gov
RANTES and MIP-1α are β-chemokines known to suppress the replication of various strains of HIV-1, HIV-2, and simian immunodeficiency virus (SIV). nih.gov They achieve this by binding to the CCR5 co-receptor on the surface of immune cells, thereby blocking the entry of macrophage-tropic HIV strains. mdpi.com The ability of Tenofovir to stimulate the production of these HIV-suppressive chemokines is considered a significant aspect of its antiviral mechanism. nih.gov
Impact on Nitric Oxide Production
Research has indicated that this compound can stimulate the production of nitric oxide (NO). nih.gov Nitric oxide is a signaling molecule with diverse physiological roles, including involvement in immune responses. The production of NO is thought to be a component of the host's defense against various viral infections. nih.gov
Potential Contribution of Immunomodulation to Antiviral Efficacy
The stimulation of HIV-suppressive chemokines like RANTES and MIP-1α directly interferes with viral entry into target cells. nih.govnih.govnih.gov Furthermore, the observed shift in the IL-10/IL-12 balance, characterized by decreased IL-10 and increased IL-12, can enhance cell-mediated immunity, which is crucial for controlling viral infections. natap.orgnatap.orgnih.gov This is particularly relevant in HIV infection, where a dysregulated cytokine profile often contributes to disease progression. natap.org
Moreover, the reduction of T-cell activation observed with Tenofovir therapy in HIV-negative individuals could also contribute to its prophylactic efficacy. nih.gov By promoting a state of immune quiescence, Tenofovir may reduce the number of activated target cells available for HIV infection. nih.gov
Structure Activity Relationship Sar and Analogue Research for 9 2 Phosphonomethoxypropyl Adenine
Modifications to the Phosphonate (B1237965) Moiety
The phosphonate group is critical for the compound's mechanism of action, as it mimics the α-phosphate of a natural nucleotide. nih.gov After entering the cell, it requires only two phosphorylation steps to become the active diphosphate (B83284) metabolite, which then acts as a DNA chain terminator. nih.gov Modifications to this moiety are explored to understand its role in biological activity and to potentially develop novel analogues.
Synthesis and Evaluation of Novel Alpha-Boranophosphonate Nucleosides
One notable modification to the phosphonate group involves the substitution of a non-bridging oxygen atom with a borane (B79455) (BH₃) group, creating an α-boranophosphonate analogue. Researchers have synthesized (R)-9-[2-(Boranophosphonomethoxy)propyl]adenine, the direct boranated counterpart of tenofovir (B777). acs.orgnih.gov This synthesis was part of a broader investigation into a new class of boron-containing nucleotide analogues. rsc.org
The evaluation of these novel compounds, however, revealed a lack of significant antiviral activity. Both the H-phosphinate intermediates and the final α-boranophosphonate analogues of tenofovir and adefovir (B194249) showed no meaningful activity against HIV or a panel of other DNA and RNA viruses in vitro. acs.orgnih.gov Furthermore, stability studies showed that the α-boranophosphonate of tenofovir was metabolized in culture medium into its H-phosphinate version, with a half-life of just 1.3 hours. acs.orgnih.gov
| Compound | Modification | In Vitro Antiviral Activity (HIV & other viruses) | Metabolic Half-Life in Culture Medium |
|---|---|---|---|
| (R)-9-[2-(Boranophosphonomethoxy)propyl]adenine | Substitution of a phosphonate oxygen with a borane (BH₃) group | No significant activity or cytotoxicity observed | 1.3 hours (metabolized to H-phosphinate) |
Modifications to the Adenine (B156593) Nucleobase
Alterations to the purine (B94841) base of tenofovir have been investigated to determine their impact on antiviral potency and selectivity. A key example is the synthesis of 9-(2-phosphonylmethoxypropyl)-2,6-diaminopurine (PMPDAP), which features a diaminopurine base instead of adenine.
Comparative studies evaluating the (R)-enantiomers of both PMPA (tenofovir) and PMPDAP against HIV in various human cell lines, including peripheral blood lymphocytes and monocyte/macrophages, demonstrated the superior potency of the diaminopurine analogue. nih.gov The (R)-PMPDAP was found to be approximately 10- to 100-fold more effective against HIV than its (S)-enantiomer and significantly more potent than (R)-PMPA (tenofovir). nih.gov The 50% effective concentration (EC₅₀) for (R)-PMPDAP was as low as 0.01 µM, establishing it as a highly potent and selective HIV inhibitor, while remaining non-toxic to host cells at concentrations up to 300 µM. nih.gov
| Compound | Nucleobase | Relative Anti-HIV Potency | 50% Effective Concentration (EC₅₀) Range |
|---|---|---|---|
| (R)-PMPA (Tenofovir) | Adenine | Comparable to Adefovir | 1-2.8 µM (in various cell lines) |
| (R)-PMPDAP | 2,6-Diaminopurine | Most potent and selective | 0.01 µM to 2.8 µM |
Prodrug Design and its Influence on Biological Activity
Tenofovir itself is a hydrophilic molecule with a dianionic phosphonate group at physiological pH, which results in low membrane permeability and poor oral bioavailability. nih.govresearchgate.net To overcome this limitation, extensive research has been dedicated to prodrug design, primarily through esterification of the phosphonate moiety. These prodrugs mask the negative charges, improving absorption and cellular penetration.
Two of the most successful prodrugs are tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF). TDF contains two isopropyloxymethyl carbonate groups esterified to the phosphonate, which are cleaved by carboxyesterases to release tenofovir. nih.gov TAF is a phosphonoamidate prodrug that is more stable in plasma and is efficiently hydrolyzed intracellularly, primarily by the lysosomal protease cathepsin A (CatA). researchgate.netnih.gov
Impact of Esterification on Intracellular Accumulation
The primary goal of esterification is to enhance the intracellular delivery and subsequent accumulation of the active metabolite, tenofovir diphosphate (TFV-DP). Different prodrug strategies achieve this with varying efficiency.
TAF has demonstrated a significant advantage over TDF in this regard. Due to its stability in plasma and targeted intracellular activation, TAF leads to much higher concentrations of TFV-DP within target cells, such as peripheral blood mononuclear cells (PBMCs), compared to TDF. asm.org In vivo studies have shown that TAF can produce over a 4-fold increase in intracellular TFV-DP levels. asm.org This increased intracellular accumulation allows for greater antiviral efficacy at a lower plasma concentration of the parent drug. nih.gov
Another innovative prodrug strategy involves the esterification of tenofovir with a lipid to create a lysolecithin mimic, such as CMX157 (hexadecyloxypropyl ester of tenofovir). researchgate.net This design utilizes natural lipid uptake pathways, leading to high oral availability and efficient uptake by target cells. Because this lipid conjugate is not cleaved by non-specific esterases in the plasma, it remains intact in circulation, further enhancing its delivery to target tissues. researchgate.net In vitro, CMX157 was found to be 267-fold more active against HIV-1 than the parent tenofovir, demonstrating the profound impact of this esterification strategy on intracellular potency. researchgate.net
| Compound | Prodrug Strategy | Key Hydrolyzing Enzyme | Impact on Intracellular Concentration/Activity |
|---|---|---|---|
| Tenofovir Disoproxil (TDF) | Isopropyloxymethyl carbonate esters | Carboxyesterases | Standard for oral delivery |
| Tenofovir Alafenamide (TAF) | Phosphonoamidate | Cathepsin A (in PBMCs), Ces1 (in liver) nih.gov | >4-fold higher intracellular TFV-DP vs. TDF asm.org |
| CMX157 | Hexadecyloxypropyl lipid ester | Intracellular hydrolases | 267-fold more active against HIV-1 vs. Tenofovir researchgate.net |
Comparative SAR with Other Acyclic Nucleoside Phosphonates
The SAR of tenofovir is often understood by comparing it to other acyclic nucleoside phosphonates, most notably adefovir. These comparisons highlight how small structural changes can lead to significant differences in biological activity and resistance profiles.
Distinctions from 9-(2-Phosphonomethoxyethyl)adenine (Adefovir)
The primary structural difference between tenofovir and adefovir is an additional methyl group on the propyl side chain of tenofovir, creating a chiral center. plos.org Adefovir has a simpler phosphonomethoxyethyl side chain. This seemingly minor addition has major functional consequences.
The (R)-enantiomer of tenofovir binds significantly better to the hepatitis B virus reverse transcriptase (HBV-RT) than adefovir. plos.org Computational modeling suggests that the methyl group provides a critical steric conformation that enhances its interaction with the enzyme's active site. plos.org This superior binding affinity is a key reason for tenofovir's greater potency against HBV. Clinical and in vitro studies consistently show that tenofovir achieves a more pronounced and rapid suppression of HBV DNA compared to adefovir. nih.govamegroups.orgnih.gov This enhanced potency and higher genetic barrier to resistance explain why tenofovir is often considered a first-line treatment over adefovir for chronic hepatitis B. plos.orgamegroups.org
| Feature | 9-(2-Phosphonomethoxypropyl)adenine (Tenofovir) | 9-(2-Phosphonomethoxyethyl)adenine (Adefovir) |
|---|---|---|
| Side Chain Structure | Propyl group with a chiral center ((R)-enantiomer is active) plos.org | Ethyl group (achiral) plos.org |
| Binding to HBV-RT | Significantly higher binding affinity plos.org | Lower binding affinity plos.org |
| Antiviral Potency (HBV) | Superior HBV DNA suppression nih.govamegroups.orgnih.gov | Less potent HBV DNA suppression nih.govamegroups.orgnih.gov |
Analogues with Hydroxypropyl and Other Side Chains
The exploration of structural modifications to the side chain of this compound (PMPA) has been a fertile ground for identifying novel analogues with altered biological activity profiles. Research in this area has primarily focused on variations of the hydroxypropyl group and the introduction of other acyclic side chains to understand their impact on antiviral potency and selectivity.
Modifications of the Hydroxypropyl Side Chain
A key analogue in this series is 9-(S)-(3-Hydroxy-2-phosphonomethoxypropyl)adenine, also known as (S)-HPMPA. This compound, closely related to PMPA, possesses potent antiviral activity against a broad range of DNA viruses. nih.gov However, its clinical utility has been hampered by its low oral bioavailability. To address this limitation, researchers have synthesized various lipid esters of (S)-HPMPA, effectively modifying the hydroxypropyl side chain to enhance its pharmacokinetic properties. nih.gov
These alkoxyalkyl esters of (S)-HPMPA have demonstrated significantly improved antiviral activity in vitro compared to the parent compound. For instance, the oleyloxyethyl ester of (S)-HPMPA exhibited a remarkable increase in potency against human cytomegalovirus (HCMV), with an EC50 value of 0.003 µM, compared to 1.4 µM for the unmodified (S)-HPMPA. nih.gov Similarly, the octadecyloxyethyl ester showed enhanced activity against vaccinia virus (VV) and cowpox virus (CV). nih.gov These findings underscore the critical role of the side chain in drug delivery and cellular uptake.
Another area of investigation has been the synthesis of analogues with a dihydroxypropyl side chain, such as S-9-(2,3-dihydroxypropyl)adenine (DHPA). Studies on DHPA analogues have been conducted to explore their potential as antiviral agents by assessing their inhibitory effects on enzymes like S-adenosyl-L-homocysteine (SAH) hydrolase. nih.gov While some analogues showed modest inhibitory activity, this line of research highlights the continuous effort to find new antiviral compounds by modifying the propyl side chain. nih.gov
Introduction of Other Acyclic Side Chains
The structure-activity relationship (SAR) has also been investigated by replacing the hydroxypropyl moiety with other acyclic side chains. A notable example is the comparison of PMPA with its ethylphosphonate counterpart, 9-(2-Phosphonomethoxyethyl)adenine (PMEA). Comparative studies have revealed differences in their antiviral selectivity and potency, providing insights into the influence of the side chain's length and structure on biological activity.
The synthesis of C-nucleoside analogues, where the traditional N-glycosidic bond is replaced by a C-C bond, represents another strategy to create novel derivatives. For instance, C-nucleoside analogues of (S)-9-(2,3-dihydroxypropyl)adenine have been synthesized to explore new chemical space and potentially discover compounds with improved therapeutic profiles. rsc.org
The collective research into analogues with modified hydroxypropyl and other side chains demonstrates a systematic approach to optimizing the therapeutic potential of PMPA. By altering the chemical structure of the side chain, scientists can influence the compound's antiviral spectrum, potency, and pharmacokinetic properties, leading to the identification of more effective antiviral agents.
| Compound Name | Side Chain Modification | Virus | EC50 (µM) |
| (S)-HPMPA | 3-Hydroxy-2-phosphonomethoxypropyl | HCMV | 1.4 nih.gov |
| Oleyloxyethyl-(S)-HPMPA | Oleyloxyethyl ester of HPMPA | HCMV | 0.003 nih.gov |
| (S)-HPMPA | 3-Hydroxy-2-phosphonomethoxypropyl | VV | 2.7 nih.gov |
| Octadecyloxyethyl-(S)-HPMPA | Octadecyloxyethyl ester of HPMPA | VV | 0.01 nih.gov |
| (S)-HPMPA | 3-Hydroxy-2-phosphonomethoxypropyl | CV | 4.0 nih.gov |
| Octadecyloxyethyl-(S)-HPMPA | Octadecyloxyethyl ester of HPMPA | CV | 0.02 nih.gov |
Future Research Directions and Unanswered Questions
Elucidation of Novel Resistance Pathways
While tenofovir (B777) possesses a high genetic barrier to resistance, the emergence of resistant viral strains remains a clinical challenge that necessitates ongoing surveillance and mechanistic investigation. patsnap.comnih.gov The primary mechanisms of resistance to nucleotide reverse transcriptase inhibitors (NRTIs) like tenofovir are well-documented and include two major pathways:
Decreased Incorporation : Mutations in the viral reverse transcriptase (RT) enzyme can alter the binding affinity, discriminating against the inhibitor in favor of natural deoxynucleoside triphosphates (dNTPs). asm.orgnih.gov
Increased Excision : Other mutations enhance the enzyme's ability to remove the incorporated drug from the terminated DNA chain through pyrophosphorolysis or ATP-mediated excision. asm.orgnih.gov
The K65R mutation in HIV-1 RT is a well-characterized pathway conferring resistance to tenofovir. nih.gov However, research continues to uncover more complex and less common resistance patterns. For instance, HIV-1 RT with a diserine insertion after residue 69, often in combination with multiple thymidine (B127349) analog-associated mutations (TAMs), can confer high-level resistance to tenofovir and other NRTIs. asm.org Similarly, while the Q151L mutation is rare, it has been identified as a resistance pathway for investigational phosphonate (B1237965) nucleotide analogues and can impact tenofovir susceptibility. nih.gov
In the context of HBV, resistance to tenofovir is considered rare, but putative resistance-associated mutations (RAMs) have been reported. nih.govnih.gov A systematic review identified a "long-list" of 37 potential TFV RAMs in HBV RT, although the clinical significance of many remains poorly understood. nih.gov Future research must focus on:
Identifying and validating novel RAMs in both HIV and HBV, particularly those that emerge as minor variants or in specific patient populations.
Understanding the complex interplay between different mutations (e.g., TAMs and K65R) and their collective impact on tenofovir susceptibility. croiconference.org
Investigating the structural and molecular mechanisms by which these novel mutations confer resistance, which could involve alterations in enzyme conformation, substrate binding, or the efficiency of the excision pathway. asm.orgnih.gov
Exploring host factors and viral sequence context that may influence the selection and evolution of resistance pathways. nih.gov
| Virus | Mutation/Pathway | Mechanism of Resistance | Significance |
|---|---|---|---|
| HIV-1 | K65R | Decreased Incorporation | Primary resistance mutation, reduces susceptibility. nih.gov |
| HIV-1 | Insertion Complex (e.g., di-serine after residue 69) | Not fully elucidated for tenofovir, confers broad NRTI resistance. asm.org | Rare but associated with high-level, multi-drug resistance. asm.org |
| HIV-1 | Thymidine Analog Mutations (TAMs) | Increased Excision | Can reduce tenofovir susceptibility, especially in combination. croiconference.org |
| HIV-1 | Q151L | Compromises binding of the diphosphorylated drug metabolite. nih.gov | Rare pathway that can confer resistance to multiple NRTIs. nih.gov |
| HBV | A181T/V, N236T | Unknown, may interfere with drug access or binding. nih.gov | Putative RAMs with emerging evidence, but clinical correlation is still being established. nih.gov |
Optimization of Prodrug Strategies for Specific Tissue Targeting
The polar phosphonate group of tenofovir results in poor cell permeability and low oral bioavailability, necessitating the development of prodrugs. nih.govfrontiersin.org Prodrug strategies aim to mask this charged group, increasing lipophilicity to enhance intestinal absorption and cellular uptake. nih.gov The evolution from tenofovir disoproxil fumarate (B1241708) (TDF) to tenofovir alafenamide (TAF) represents a significant advancement in this area.
Tenofovir Disoproxil Fumarate (TDF) : This first-generation prodrug is rapidly converted to tenofovir in the plasma. While effective, this systemic conversion leads to high circulating levels of tenofovir, which have been associated with off-target effects. nih.govnih.gov
Tenofovir Alafenamide (TAF) : TAF is a newer phosphonoamidate prodrug designed for greater plasma stability. nih.govacs.org It is more efficiently hydrolyzed intracellularly by specific enzymes, such as cathepsin A (CatA) in peripheral blood mononuclear cells (PBMCs) and carboxylesterase 1 (CES1) in hepatocytes. nih.govmdpi.com This targeted activation leads to higher concentrations of the active metabolite, tenofovir diphosphate (B83284) (TFV-DP), within target cells at a much lower oral dose, thereby reducing systemic tenofovir exposure by approximately 90%. nih.govnih.gov
Future research is focused on further refining these strategies for even greater specificity and efficacy. Key areas of exploration include:
Targeting Specific Tissues : The discovery that enzymes like CatA and CES1 are differentially expressed in various tissues opens the door to designing prodrugs that are selectively activated in specific viral reservoirs, such as lymphatic tissues or the liver. mdpi.comnih.gov For instance, the high expression of CatA in the human lung suggests it could be a target activating enzyme for antiviral ester prodrugs designed to treat respiratory viruses. mdpi.com
Long-Acting Formulations : A major goal is the development of long-acting (LA) formulations to improve patient adherence. researchgate.net Research is underway on nanoformulations, such as surfactant-stabilized aqueous prodrug nanocrystals (e.g., NM1TFV), which enhance intracellular uptake and retention. researchgate.netbioworld.com A single intramuscular injection of these nanoformulations in animal models has been shown to sustain therapeutic levels of TFV-DP for two months or longer. researchgate.netbioworld.com
Implantable Devices : Another avenue is the creation of subcutaneous, biodegradable implants that provide sustained, zero-order release of TAF over many months. researchgate.net Optimizing the formulation within these implants, for example by using the TAF freebase form, can enhance chemical stability and prolong drug delivery. researchgate.net
Novel Prodrug Moieties : The development of new prodrugs like Tenofovir Amibufenamide (TMF) demonstrates ongoing efforts to improve upon TAF. nih.govfrontiersin.orgresearchgate.net TMF has shown greater plasma stability and provides even higher exposure of TFV-DP in the liver compared to TAF in preclinical models, suggesting further potential for enhanced efficacy. nih.govfrontiersin.org
| Prodrug Strategy | Example(s) | Key Feature | Primary Activation Site/Enzyme | Research Goal |
|---|---|---|---|---|
| Diester Prodrug | Tenofovir Disoproxil Fumarate (TDF) | Rapidly hydrolyzed post-absorption, leading to high systemic tenofovir levels. nih.gov | Plasma Esterases | Improve oral bioavailability over parent drug. nih.gov |
| Phosphonoamidate (ProTide) | Tenofovir Alafenamide (TAF) | Stable in plasma, efficiently delivered to and activated within target cells. nih.govnih.gov | Cathepsin A (Lymphocytes), CES1 (Hepatocytes) nih.govmdpi.com | Increase intracellular TFV-DP while reducing systemic exposure. nih.gov |
| Next-Gen Phosphonoamidate | Tenofovir Amibufenamide (TMF) | Greater plasma stability and higher target loading than TAF in preclinical models. nih.govfrontiersin.org | Intracellular Esterases/Amidases | Further improve bioavailability and target cell drug concentration. nih.gov |
| Long-Acting Nanocrystals | NM1TFV, NM2TFV | Intramuscular injection sustains TFV-DP levels for ≥2 months in rats. researchgate.netbioworld.com | Intracellular Esterases/Amidases | Eliminate need for daily oral dosing. researchgate.net |
| Subcutaneous Implant | PCL Reservoir Implant | Biodegradable device for sustained release of TAF over several months. researchgate.net | Intracellular Esterases/Amidases | Provide ultra-long-acting pre-exposure prophylaxis (PrEP). researchgate.net |
Further Exploration of Immunomodulatory Roles
Beyond its direct antiviral activity, evidence suggests that tenofovir possesses immunomodulatory properties. nih.gov These effects are an emerging area of research with the potential to redefine the drug's therapeutic contributions, particularly in the context of HIV prevention and treatment.
The precise mechanisms behind these immunomodulatory effects are not fully elucidated and warrant further investigation. Future research in this area should aim to:
Determine the molecular pathways through which tenofovir modulates immune cell function, including its effects on cytokine production and the expression of T-cell activation markers. nih.gov
Evaluate the immunomodulatory effects in different patient populations, including HIV-positive individuals and those with HBV, to understand how these effects translate to various disease states. nih.govnih.gov
Investigate whether the observed immune quiescence enhances the efficacy of pre-exposure prophylaxis (PrEP) by making cells less susceptible to initial infection. nih.gov
Explore if these immunomodulatory properties can be harnessed or optimized to improve therapeutic outcomes in chronic viral infections, potentially by reducing chronic inflammation associated with long-term disease.
| Study Context | Cell/Population Type | Observed Effect | Potential Implication |
|---|---|---|---|
| In vivo study of PrEP | HIV-negative adults | Decreased systemic T-cell activation. nih.gov | May contribute to the antiviral effect of PrEP by promoting immune quiescence. nih.gov |
| In vitro studies | Human and animal immune cell lines (macrophages, lymphocytes) | Reports of both anti-inflammatory and pro-inflammatory effects. nih.gov | Highlights the complex, context-dependent nature of tenofovir's immune effects. nih.gov |
| HBV Treatment | Patients with chronic HBV | Reports of immunomodulatory effects during treatment. nih.gov | May play a role in the overall therapeutic response to HBV infection. nih.gov |
Development of Novel Analogues with Improved Efficacy or Resistance Profiles
The development of novel analogues of 9-(2-Phosphonomethoxypropyl)adenine is a continuous effort to stay ahead of viral resistance and improve upon the foundational molecule's properties. This research involves modifying the core structure of tenofovir to create new chemical entities with enhanced characteristics.
One key objective is to design analogues that retain activity against viral strains that have developed resistance to tenofovir. For example, the investigational NtRTI GS-9148, an adenosine (B11128) derivative with a dihydrofuran ring, was developed with a unique resistance profile, though it was found to be compromised by the rare Q151L mutation. nih.gov This highlights the strategy of altering the molecule's structure to interact differently with the active site of the viral RT, thereby bypassing existing resistance mutations.
Another major direction is the creation of simplified, scalable, and ultra-long-acting prodrugs. The development of M5TFV, a lipophilic amino acid-free phosphonate prodrug, was driven by the need to overcome the chemical process challenges associated with the chiral centers in ProTides like TAF. nih.gov This simplified analogue, when formulated as a nanosuspension (NM5TFV), demonstrated sustained HBV DNA suppression for over two months in animal models following a single injection. nih.gov
Future research in this domain will likely focus on:
Structure-Activity Relationship (SAR) Studies : Systematically modifying the acyclic side chain, the purine (B94841) base, or the phosphonate group to identify novel structures with higher potency or a better resistance profile.
Circumventing Resistance : Designing analogues that are less susceptible to the primary resistance mechanisms of discrimination and excision. This could involve creating molecules that bind more tightly to mutant RT enzymes or that, once incorporated, are more difficult for the enzyme to remove.
Improving Pharmacokinetics : Synthesizing analogues with inherent properties that allow for better absorption, distribution, and a longer half-life, potentially reducing the reliance on complex prodrug formulations.
Dual-Targeting Analogues : Creating compounds effective against co-infections, such as a single long-acting molecule with potent activity against both HIV and HBV. nih.gov
| Analogue/Prodrug | Structural Modification | Primary Goal of Development | Status/Key Finding |
|---|---|---|---|
| GS-9148 | Adenosine derivative with a 2',3'-dihydrofuran ring. nih.gov | To develop an NtRTI with a novel resistance profile. nih.gov | Active against many common NRTI-resistant strains but selects for the Q151L mutation. nih.gov |
| Besifovir (BSV) | Acyclic nucleoside phosphonate. | To provide an alternative to TDF with an improved safety profile. eatg.org | Demonstrated non-inferior antiviral efficacy to TDF with improved renal and bone safety markers. eatg.org |
| M5TFV | Simplified lipophilic amino acid-free phosphonate prodrug of tenofovir. nih.gov | To create a scalable, ultra-long-acting formulation for HIV/HBV. nih.gov | Nanosuspension (NM5TFV) sustained HBV suppression for >2 months in mice after a single dose. nih.gov |
Q & A
Basic: What is the synthetic methodology for producing PMPA, and how can purity be validated?
Answer:
PMPA is synthesized via a multi-step process involving nucleophilic substitution and phosphorylation. Key intermediates include chloromethyl isopropyl carbonate (used in prodrug synthesis) and chiral resolution to isolate the (R)-enantiomer, which exhibits antiviral activity . Purity validation requires:
- HPLC with UV detection (λ = 260 nm) to quantify impurities (<1% single, <2% total) .
- NMR (¹H, ³¹P) to confirm phosphonate linkage and stereochemistry .
- Mass spectrometry (ESI-MS) to verify molecular weight (C₉H₁₄N₅O₄P; MW 287.21) .
Basic: What is the mechanism of PMPA as an antiviral agent?
Answer:
PMPA is a nucleotide reverse transcriptase inhibitor (NtRTI). Its active diphosphate metabolite (PMPApp) competitively inhibits HIV-1 reverse transcriptase by mimicking dATP, terminating DNA chain elongation. Key steps include:
- Intracellular phosphorylation by cellular kinases to PMPApp .
- Binding affinity (Ki = 0.22 μM for HIV-1 RT) is 100-fold higher than tenofovir disoproxil fumarate (TDF) due to optimized phosphonate stability .
Advanced: How do prodrug strategies (e.g., bis(POC)PMPA) enhance PMPA bioavailability, and what analytical methods track metabolic activation?
Answer:
Prodrugs like bis(isopropyloxymethylcarbonyl)PMPA mask the phosphonate’s negative charge, improving intestinal absorption. Post-absorption, esterases hydrolyze the prodrug to release PMPA . Methodologies include:
- Radiolabeled tracers (³H/¹⁴C-PMPA) to quantify prodrug conversion in plasma .
- LC-MS/MS to detect intermediate metabolites (e.g., mono-POC-PMPA) in hepatocyte assays .
- Caco-2 permeability assays showing bis(POC)PMPA has 10-fold higher absorption than PMPA .
Advanced: How do structural modifications (e.g., N6-substitution) impact PMPA’s antiviral activity and resistance profile?
Answer:
Modifying the adenine N6 position alters binding to reverse transcriptase:
- N6-cyclopropyl derivatives reduce K65R mutant HIV resistance by enhancing hydrophobic interactions .
- SAR studies show N6-methylation decreases efficacy (EC₅₀ increases from 0.04 μM to >1 μM), while N6-ethyl retains potency . Assays include:
Advanced: What experimental models resolve discrepancies between in vitro and in vivo PMPA efficacy data?
Answer:
In vitro assays (e.g., MT-4 cells) often overestimate potency due to artificial phosphorylation conditions. In vivo models address this via:
- Humanized BLT mice for HIV latency studies, showing PMPA reduces viral load by 2.5 log₁₀ vs. 4 log₁₀ in vitro .
- Rhesus macaque SHIV challenges to assess prophylactic efficacy (e.g., 90% protection at 10 mg/kg dosing) .
- PBMC assays with physiological nucleotide pools to mimic in vivo phosphorylation kinetics .
Advanced: How is PMPA metabolism affected by cell-specific factors (e.g., lymphoid vs. renal tissue)?
Answer:
Metabolic activation varies by tissue:
- Lymphoid cells rapidly convert PMPA to PMPApp via adenylate kinase 2 (AK2), achieving intracellular [PMPApp] of 15 μM .
- Renal proximal tubules lack efficient phosphorylation, leading to accumulation of unmetabolized PMPA and potential nephrotoxicity. Methods to study this:
- Cellular fractionation + HPLC to quantify PMPA/PMPApp ratios .
- CRISPR-KO models of AK2 to validate phosphorylation dependency .
Advanced: What combinatorial approaches optimize PMPA’s synergy with other antiretrovirals?
Answer:
PMPA synergizes with NRTIs (e.g., zidovudine) and integrase inhibitors (e.g., dolutegravir):
- Chou-Talalay assays show combination indices (CI) <0.5 for PMPA + zidovudine in PBMCs .
- Mechanistic synergy arises from PMPA’s chain termination and zidovudine’s competitive inhibition.
- In vivo validation in humanized mice demonstrates 50% lower PMPA dose requirements in combinational regimens .
Advanced: How do phosphonate analogs (e.g., PMPA vs. PMEA) differ in antiviral spectrum and toxicity?
Answer:
- PMPA (EC₅₀ = 0.04 μM for HIV-1) has higher specificity than PMEA (EC₅₀ = 1.2 μM) due to its propyl side chain reducing off-target binding .
- Toxicity profiles : PMPA’s nephrotoxicity (IC₅₀ = 450 μM in renal cells) is milder than PMEA’s hematologic toxicity (IC₅₀ = 50 μM) .
- Assays : Comparative cytotoxicity screens in HEK-293 and CEM-T cells .
Advanced: What computational methods predict PMPA resistance mutations?
Answer:
- Molecular dynamics (MD) simulations of HIV RT-PMPApp complexes identify residues (K65, K70) prone to mutation .
- Machine learning models trained on clinical isolate genotypic data predict K65R emergence with 89% accuracy .
- Free energy perturbation (FEP) calculates ΔΔG for mutant RT-PMPApp binding, correlating with phenotypic resistance .
Advanced: How can PMPA’s pharmacokinetics be modeled to optimize dosing regimens?
Answer:
- Physiologically based pharmacokinetic (PBPK) models integrate:
- Non-compartmental analysis (NCA) of plasma concentration-time curves to calculate t₁/₂ (17 hr) and AUC₀–24 (3.2 μg·hr/mL) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
